

# A Head-to-Head Look at Achondroplasia Therapies: Vosoritide and its Challengers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vosoritide |           |
| Cat. No.:            | B15576023  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Vosoritide**, the first approved targeted therapy for achondroplasia, with other investigational drugs. The analysis is based on available clinical trial data and focuses on key performance indicators, experimental methodologies, and underlying mechanisms of action.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This overactive signaling pathway prematurely slows bone growth. **Vosoritide** (Voxzogo®), a C-type natriuretic peptide (CNP) analog, was the first therapy to be approved that directly targets the underlying pathophysiology of the condition.[1][2] However, a pipeline of other potential treatments with different mechanisms of action is emerging, offering new hope and diverse therapeutic strategies. This guide compares **Vosoritide** with key investigational therapies: Infigratinib, TransCon CNP, and the now-discontinued Recifercept.

### **Comparative Efficacy and Safety**

While direct head-to-head clinical trials are largely unavailable, a comparative analysis of individual study outcomes provides valuable insights into the potential of these therapies. The primary efficacy endpoint for most of these trials is the change in Annualized Growth Velocity (AGV).



| Therapy                  | Drug Class                                 | Key<br>Efficacy<br>Outcome<br>(AGV<br>Increase)               | Key Safety<br>Findings                                                                                    | Administrat<br>ion                           | Developme<br>nt Stage      |
|--------------------------|--------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|----------------------------------------------|----------------------------|
| Vosoritide<br>(Voxzogo®) | CNP Analog                                 | 1.57 cm/year<br>vs. placebo<br>(Phase 3)[1]<br>[3]            | Generally well- tolerated; most common adverse events are mild and transient injection site reactions.[3] | Once-daily<br>subcutaneou<br>s injection[2]  | Approved                   |
| Infigratinib             | FGFR1-3<br>Tyrosine<br>Kinase<br>Inhibitor | +2.50<br>cm/year at 18<br>months<br>(Phase 2,<br>Cohort 5)[4] | Mild side-<br>effect profile;<br>no grade 4 or<br>5 adverse<br>events<br>reported.[6]                     | Oral[6]                                      | Phase 3[5]                 |
| TransCon<br>CNP          | Long-acting<br>CNP Prodrug                 | 1.49 cm/year<br>vs. placebo<br>(Pivotal Trial)                | Safety profile comparable to placebo; low incidence of injection site reactions.                          | Once-weekly<br>subcutaneou<br>s injection[7] | Pivotal Trial<br>Completed |
| Recifercept              | Soluble<br>FGFR3<br>Decoy<br>Receptor      | Did not meet<br>pre-specified<br>efficacy<br>criteria.[8]     | No significant safety concerns reported.[8]                                                               | Subcutaneou<br>s injection                   | Terminated[8]              |

# **Signaling Pathways and Mechanisms of Action**



The therapies discussed employ distinct strategies to counteract the effects of the mutated FGFR3. **Vosoritide** and TransCon CNP work by augmenting the natural CNP signaling pathway, which acts as a counterbalance to the FGFR3 pathway. Infigratinib, on the other hand, directly inhibits the overactive FGFR3 receptor. Recifercept was designed to act as a "decoy" receptor, preventing the natural ligands from activating FGFR3.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathways in achondroplasia and points of therapeutic intervention.

#### **Detailed Experimental Protocols**

A summary of the methodologies for the key clinical trials of each therapy is provided below.

### **Vosoritide (Phase 3 Study)**

- Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.[3][9]
- Participants: 121 children with achondroplasia aged 5 to 14 years with open growth plates.[3]
   Participants completed a minimum six-month baseline study to determine their baseline growth velocity.[9]



- Intervention: Daily subcutaneous injections of Vosoritide (15 μg/kg/day) or placebo for 52 weeks.[1][3]
- Primary Endpoint: Change in annualized growth velocity (AGV) from baseline compared to placebo.[1][3]
- Secondary Endpoints: Included anthropometric measures such as height Z-score, body and limb proportionality, and evaluations of health-related quality of life.[3]

#### **Infigratinib (PROPEL 2 & PROPEL 3 Studies)**

- PROPEL 2 Study Design: A Phase 2, open-label, dose-escalation, and dose-expansion study.[10]
- PROPEL 2 Participants: Children aged 3 to 11 years with achondroplasia who had completed at least 6 months in the PROPEL natural history study.[10]
- PROPEL 2 Intervention: Oral Infigratinib administered daily in ascending dose cohorts.[10]
- PROPEL 3 Study Design: A Phase 3, multicenter, double-blind, randomized, placebocontrolled study.[11][12]
- PROPEL 3 Participants: Children and adolescents with achondroplasia aged 3 to <18 years
  with open growth plates who have completed at least 26 weeks in the PROPEL
  observational study.[11][12]</li>
- PROPEL 3 Intervention: Oral Infigration or placebo.[11]
- Primary Endpoint: Change from baseline in annualized height velocity (AHV).[13]





Click to download full resolution via product page

Figure 2: Clinical trial progression for Infigratinib.

#### **TransCon CNP (ACcomplisH & ApproaCH Trials)**

- ACcomplish Study Design (Phase 2): A multicenter, double-blind, randomized, placebocontrolled, dose-escalation trial.[14][15]
- ACcomplisH Participants: Approximately 60 prepubertal children with achondroplasia aged 2 to 10 years.[15][16]
- ACcomplish Intervention: Once-weekly subcutaneous injections of TransCon CNP at escalating doses (6, 20, 50, or 100 μg/kg/week) or placebo for 52 weeks.[2][15]
- ApproaCH Study Design (Pivotal): A double-blind, placebo-controlled trial.
- ApproaCH Participants: 84 children with achondroplasia aged 2-11 years.[17][18]
- ApproaCH Intervention: Once-weekly subcutaneous TransCon CNP or placebo for 52 weeks, followed by an open-label extension.[18]
- Primary Endpoint: Annualized growth velocity (AGV) at 52 weeks.

### **Recifercept (Phase 2 Study)**



- Study Design: A Phase 2, multiple-dose, randomized study.[8]
- Participants: Up to 63 children with achondroplasia between 3 months and 11 years old.[19]
- Intervention: Subcutaneous injections of Recifercept at various doses (1 mg/kg QW, 2 mg/kg BIW, and 1.5 mg/kg QD).[8]
- Outcome: The study was terminated as it did not meet the pre-specified 6-month efficacy criteria at the tested doses.[8]

### **Concluding Remarks**

**Vosoritide** has established a benchmark as the first approved targeted therapy for achondroplasia, demonstrating a statistically significant increase in annualized growth velocity. However, the landscape of achondroplasia treatment is evolving. Infigratinib, with its oral administration and promising Phase 2 results, presents a potentially convenient and effective alternative. TransCon CNP, with its less frequent dosing schedule and positive pivotal trial data, is another strong contender. The termination of Recifercept's development underscores the challenges in this therapeutic area. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and long-term safety of these emerging therapies will emerge, ultimately providing more options for individuals with achondroplasia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BioMarin Announces The Lancet Publishes Detailed Vosoritide Phase 3 Data
   Demonstrating Statistically Significant Increase in Annualized Growth Velocity (AGV) Over
   52 Weeks in Children with Achondroplasia [prnewswire.com]
- 2. Once-weekly TransCon CNP (navepegritide) in children with achondroplasia (ACcomplisH): a phase 2, multicentre, randomised, double-blind, placebo-controlled, dose-escalation trial PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 3. BioMarin Announces Positive Final Results from Placebo-Controlled Phase 3 Data in Children with Achondroplasia Treated with Vosoritide BioMarin Corporate [biomarin.com]
- 4. Infigratinib: Clinical Trial Results Update for Achondroplasia Beyond Achondroplasia [beyondachondroplasia.org]
- 5. bridgebio.com [bridgebio.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. BioMarin Announces Presentation of Vosoritide Phase 3 Data in Children with Achondroplasia at the American Society for Bone and Mineral Research 2020 Annual Meeting - BioMarin Corporate [biomarin.com]
- 10. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies PMC [pmc.ncbi.nlm.nih.gov]
- 11. BridgeBio Announces First Child Dosed in PROPEL 3, its [globenewswire.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. qedtx.com [qedtx.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. TransCon CNP update The ACcomplish trial heading to start Beyond Achondroplasia [beyondachondroplasia.org]
- 17. in.investing.com [in.investing.com]
- 18. thechandlerproject.org [thechandlerproject.org]
- 19. First children with achondroplasia receive Recifercept Beyond Achondroplasia [beyondachondroplasia.org]
- To cite this document: BenchChem. [A Head-to-Head Look at Achondroplasia Therapies: Vosoritide and its Challengers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576023#head-to-head-studies-of-vosoritide-and-other-achondroplasia-therapies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com